molecular formula C25H32O5 B1201209 ZK 91587 CAS No. 84542-26-7

ZK 91587

Cat. No.: B1201209
CAS No.: 84542-26-7
M. Wt: 412.5 g/mol
InChI Key: YDIQJONNFLVNGD-FPMRONRSSA-N
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Description

Deoxyadenosine triphosphate is a nucleotide used in cells for DNA synthesis (or replication), acting as a substrate for DNA polymerase . It is a crucial component in the replication of DNA, ensuring the accurate transmission of genetic information from one generation to the next.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyadenosine triphosphate can be synthesized from deoxyadenosine monophosphate through a two-step phosphorylation reaction. The first step involves the phosphorylation of deoxyadenosine monophosphate to deoxyadenosine diphosphate, catalyzed by deoxynucleoside monophosphate kinase. The second step involves the phosphorylation of deoxyadenosine diphosphate to deoxyadenosine triphosphate, catalyzed by pyruvate kinase .

Industrial Production Methods: Commercial production of deoxyadenosine triphosphate typically involves chemical methods. The reaction is carried out with tributylammonium salt and orthophosphoric acid corresponding to deoxyadenosine monophosphate as substrates, with dicyclohexylcarbodiimide as the catalyst, and organic solvents such as pyridine or dimethylformamide. The yield of deoxyadenosine triphosphate produced by this method ranges from 40% to 80% .

Chemical Reactions Analysis

Types of Reactions: Deoxyadenosine triphosphate undergoes various chemical reactions, including phosphorylation and hydrolysis. It can also participate in enzymatic reactions, such as those catalyzed by DNA polymerase and ribonucleotide reductase .

Common Reagents and Conditions: Common reagents used in the synthesis of deoxyadenosine triphosphate include deoxyadenosine monophosphate, orthophosphoric acid, and dicyclohexylcarbodiimide. The reactions are typically carried out in organic solvents like pyridine or dimethylformamide .

Major Products: The major product formed from the phosphorylation of deoxyadenosine monophosphate is deoxyadenosine triphosphate. This compound is essential for DNA synthesis and repair .

Mechanism of Action

Deoxyadenosine triphosphate acts as a substrate for DNA polymerase, facilitating the addition of deoxyribonucleotides to the growing DNA strand during replication. It also serves as an alternative energy substrate for cardiac myosin, facilitating cross-bridge formation . High levels of deoxyadenosine triphosphate can inhibit ribonucleotide reductase, leading to impaired immune function .

Comparison with Similar Compounds

Similar Compounds:

  • Adenosine triphosphate
  • Deoxyguanosine triphosphate
  • Deoxycytidine triphosphate
  • Deoxythymidine triphosphate

Uniqueness: Deoxyadenosine triphosphate is unique in its role as a substrate for DNA polymerase during DNA synthesis. Unlike adenosine triphosphate, which is primarily involved in energy transfer, deoxyadenosine triphosphate is specifically used in the replication and repair of DNA .

Properties

CAS No.

84542-26-7

Molecular Formula

C25H32O5

Molecular Weight

412.5 g/mol

IUPAC Name

methyl (1'R,2S,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-7',11'-dimethyl-5,14'-dioxospiro[oxolane-2,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-18'-carboxylate

InChI

InChI=1S/C25H32O5/c1-23-7-4-14(26)10-13(23)11-16(22(28)29-3)20-17(23)5-8-24(2)21(20)15-12-18(15)25(24)9-6-19(27)30-25/h10,15-18,20-21H,4-9,11-12H2,1-3H3/t15-,16-,17+,18+,20-,21+,23+,24+,25+/m1/s1

InChI Key

YDIQJONNFLVNGD-FPMRONRSSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5[C@@]46CCC(=O)O6)C)C(=O)OC

SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)C(=O)OC

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3C5CC5C46CCC(=O)O6)C)C(=O)OC

Synonyms

7 alpha-methoxycarbonyl-15 beta,16 beta-methylene-3-oxo-17 alpha-pregn-4-ene-21,17-carbolactone
ZK 91587

Origin of Product

United States

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